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molecular formula C10H8BrNO B1604123 7-Bromo-6-methoxyisoquinoline CAS No. 666735-07-5

7-Bromo-6-methoxyisoquinoline

Cat. No. B1604123
M. Wt: 238.08 g/mol
InChI Key: SALVVNBIQORSAL-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

3-Bromo-4-methoxybenzaldehyde (10.0 g) was dissolved in benzene (100 ml) to prepare a solution. 2,2-Dimethoxy-ethylamine (4.89 g) was added to the solution, and the mixture was heated under reflux overnight. The solvent was removed by distillation under the reduced pressure, and the residue was then dissolved in tetrahydrofuran (100 ml) to prepare a solution which was then cooled to −10° C. Ethyl chloroformate (5.05 g) and trimethyl phosphite (6.92 g) were added thereto, and the mixture was stirred at room temperature overnight. The solvent was removed by distillation under the reduced pressure, the residue was then dissolved in dichloromethane (100 ml) to prepare a solution. Titanium tetrachloride (53.0 g) was added to the solution, and the mixture was heated under reflux for 36 hr. The reaction solution was cooled to room temperature, was then neutralized with a 1 N aqueous sodium hydroxide solution, and was extracted with 3 N hydrochloric acid. The aqueous layer was made basic with a 3 N aqueous sodium hydroxide solution, was then extracted with dichloromethane, and the solvent was removed by distillation under the reduced pressure to give 7-bromo-6-methoxyisoquinoline (2.90 g, yield 26%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step Two
Quantity
5.05 g
Type
reactant
Reaction Step Three
Quantity
6.92 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
53 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.CO[CH:14](OC)[CH2:15][NH2:16].ClC(OCC)=O.P(OC)(OC)OC.[OH-].[Na+]>C1C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:7]([CH:14]=[CH:15][N:16]=[CH:5]2)=[CH:8][C:9]=1[O:10][CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
4.89 g
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
5.05 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
6.92 g
Type
reactant
Smiles
P(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
53 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was then dissolved in tetrahydrofuran (100 ml)
CUSTOM
Type
CUSTOM
Details
to prepare a solution which
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was then dissolved in dichloromethane (100 ml)
CUSTOM
Type
CUSTOM
Details
to prepare a solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 36 hr
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
was then extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under the reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C2C=CN=CC2=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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